molecular formula C8H5BrN2 B6228990 5-bromocinnoline CAS No. 1823964-40-4

5-bromocinnoline

Cat. No.: B6228990
CAS No.: 1823964-40-4
M. Wt: 209
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Description

5-Bromocinnoline is a heterocyclic aromatic compound with the molecular formula C8H5BrN2 It is a derivative of cinnoline, where a bromine atom is substituted at the 5th position of the cinnoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Bromocinnoline can be synthesized through several methods. One common approach involves the bromination of cinnoline. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromocinnoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.

Major Products Formed

    Substitution Products: Various substituted cinnoline derivatives.

    Oxidation Products: Oxidized forms of cinnoline.

    Coupling Products: Biaryl compounds and other complex structures.

Scientific Research Applications

5-Bromocinnoline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 5-bromocinnoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or modulation of their activities. The bromine atom can enhance the compound’s binding affinity and specificity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoquinoline: Another brominated heterocyclic compound with similar applications in medicinal chemistry.

    5-Bromoindole: Used in the synthesis of various bioactive molecules.

    5-Bromopyridine: A versatile building block in organic synthesis.

Uniqueness

5-Bromocinnoline is unique due to its specific structural features and reactivity profile. The presence of the cinnoline ring imparts distinct electronic properties, making it suitable for specialized applications in drug discovery and materials science.

Properties

CAS No.

1823964-40-4

Molecular Formula

C8H5BrN2

Molecular Weight

209

Purity

95

Origin of Product

United States

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